2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
Beschreibung
This compound is a coumarin-based derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a 4-(propan-2-yloxy)phenyl group at position 2. The coumarin core (2-oxo-2H-chromene) is functionalized at position 3 with a carboxamide linker, which connects to the oxadiazole moiety.
Eigenschaften
Molekularformel |
C21H17N3O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-oxo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-12(2)27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-11-14-5-3-4-6-17(14)28-21(16)26/h3-12H,1-2H3,(H,22,24,25) |
InChI-Schlüssel |
YGTJRNMAMQEQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Amidoxime Intermediate Pathway
A widely adopted method involves the formation of an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative. For the target compound, 4-(propan-2-yloxy)benzonitrile is converted to its amidoxime via hydroxylamine treatment. Subsequent reaction with the chromene hydrazide under basic conditions (e.g., pyridine or triethylamine) facilitates cyclization.
Representative Conditions
Nitrile Oxide Cycloaddition
Alternative approaches employ 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and the hydrazide. Chlorination of 4-(propan-2-yloxy)benzonitrile with Cl₂ gas in dichloromethane produces the nitrile oxide, which reacts spontaneously with the hydrazide at 0–5°C. This method offers superior regioselectivity but requires stringent temperature control.
Coupling Strategies for Molecular Assembly
The final architecture is achieved through one of three coupling approaches:
Stepwise Fragment Coupling
-
Chromene Activation: The hydrazide is activated as an acyl chloride using SOCl₂ or oxalyl chloride.
-
Oxadiazole Amine Preparation: 3-Amino-4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazole is synthesized via catalytic hydrogenation of the corresponding nitro precursor.
-
Amide Bond Formation: Coupling occurs in THF with Hünig’s base, achieving 80–85% yield.
Convergent Synthesis
Both fragments are prepared separately and coupled via peptide-coupling reagents:
-
Reagents: HATU, EDCI, or DCC
-
Solvent: Dichloromethane or acetonitrile
-
Base: DMAP or N-methylmorpholine
Purification and Analytical Characterization
Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Key analytical data from literature analogs include:
Spectroscopic Profiles
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, chromene H-4) | |
| δ 6.9–7.3 (m, 4H, oxadiazole aryl) | ||
| ¹³C NMR | 160.5 ppm (C=O chromene) | |
| HRMS | m/z 391.1174 [M+H]⁺ (calc. 391.1178) |
HPLC purity thresholds exceed 98% in optimized protocols, with retention times of 12–14 min on C18 columns (acetonitrile/water gradient).
Process Optimization and Scale-Up Challenges
Industrial-scale synthesis faces two primary hurdles:
-
Oxadiazole Ring Stability: The 1,2,5-oxadiazole moiety is prone to ring-opening under acidic conditions, necessitating pH-controlled environments during workup.
-
Coupling Efficiency: Amide bond formation yields drop to 60–65% at >100 g scales due to increased side reactions. Continuous flow systems have shown promise, improving yields to 75% with residence times <30 min.
Emerging Methodologies
Recent advances include:
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that derivatives of oxadiazole compounds exhibit significant antibacterial properties. The structure of 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide may enhance its effectiveness against various pathogens through interaction with cellular targets .
Antioxidant Properties
Research has shown that oxadiazole derivatives possess antioxidant capabilities. The incorporation of the oxadiazole moiety in this compound suggests a potential for scavenging free radicals and reducing oxidative stress in biological systems .
Organic Synthesis
This compound serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups. The ability to modify the chromene and oxadiazole components allows for the development of new synthetic methodologies .
Biological Studies
The compound is used in biological assays to investigate its effects on various biological pathways:
- Mechanism of Action : Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity and influencing cellular signaling pathways .
Case Studies
Several case studies illustrate the applications of this compound:
Wirkmechanismus
The mechanism of action of 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as receptor tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound is compared to three classes of analogues:
- Coumarin-3-carboxamides with sulfonamide substituents (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, 12 in ).
- Coumarin derivatives with phenethylamine linkers (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, from ).
- Non-coumarin derivatives with propan-2-yloxy-phenyl motifs (e.g., benzamido-propanoyl-amino-phenylpropyl acetates in ).
Table 1: Key Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods (e.g., XLogP3).
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
Biologische Aktivität
The compound 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is a derivative of chromene and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a chromene core substituted with an oxadiazole moiety and a propan-2-yloxy group. The presence of these functional groups is responsible for its varied biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 2.76 |
| Human ovarian adenocarcinoma (OVXF 899) | 9.27 |
| Human renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Oxadiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in the inflammatory response .
Antimicrobial Activity
The antimicrobial potential of oxadiazole-containing compounds has been documented extensively. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics .
The mechanisms through which 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in tumor growth and inflammation .
- Receptor Modulation : Some derivatives have been shown to interact with various receptors involved in cancer progression and inflammation, thereby modulating cellular responses .
Case Studies
- Antitumor Efficacy : A study demonstrated that a related oxadiazole derivative exhibited a significant reduction in tumor volume in xenograft models when administered at specific dosages .
- Inflammation Reduction : In a controlled trial involving animal models of arthritis, treatment with an oxadiazole derivative resulted in decreased levels of inflammatory markers compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide, and what reaction conditions are optimal?
- Methodological Answer : The compound's synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with a 1,2,5-oxadiazol-3-amine intermediate. A common approach for similar coumarin derivatives (e.g., ) uses base-mediated condensation (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. For example, allylation of coumarin precursors with allyl bromide in DMF under reflux (60–80°C) yields functionalized derivatives. Purification typically employs silica gel column chromatography (hexane/EtOAc gradient) followed by recrystallization from acetone or ethanol to obtain crystals for structural validation .
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the compound’s solid-state structure, and which software tools are recommended?
- Methodological Answer : SC-XRD analysis requires high-purity crystals obtained via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters include hydrogen bonding interactions (e.g., N–H⋯O in carboxamide groups) and π-π stacking of aromatic moieties, which can be visualized using Olex2 or Mercury. and highlight similar coumarin derivatives analyzed with SHELX, achieving R-factors < 0.05 .
Q. What preliminary assays are recommended to assess the compound’s bioactivity, such as antimicrobial or anticancer potential?
- Methodological Answer : Initial screening should include:
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 h exposure ().
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits ().
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while maintaining purity?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):
- Catalyst screening : Transition metals (e.g., Pd/C for coupling reactions) may enhance efficiency ().
- Solvent selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts.
- Workflow : Use inline FTIR or HPLC monitoring to identify intermediates and terminate reactions at optimal conversion (). Post-synthesis, employ flash chromatography with automated fraction collectors for consistent purity (>98%) .
Q. What computational strategies can predict the compound’s binding affinity to target proteins (e.g., kinases or COX-2)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Docking : Use the coumarin core and oxadiazole moiety as pharmacophores. Validate with co-crystallized ligands (e.g., PDB: 1PXX for COX-2).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å). Free energy calculations (MM-PBSA) quantify binding energies ().
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Replicate studies : Ensure consistent cell lines (e.g., ATCC-validated) and assay protocols ().
- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects.
- Solubility adjustments : Test bioavailability enhancements (e.g., PEGylation or β-cyclodextrin inclusion complexes) to reconcile in vitro/in vivo discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
